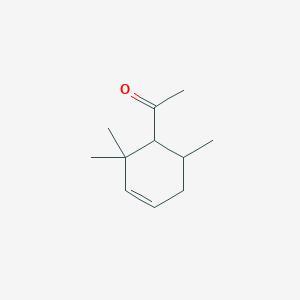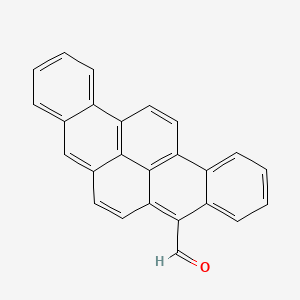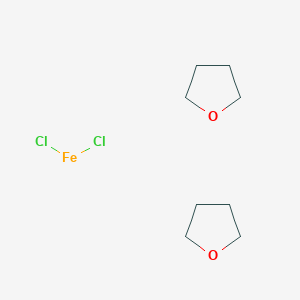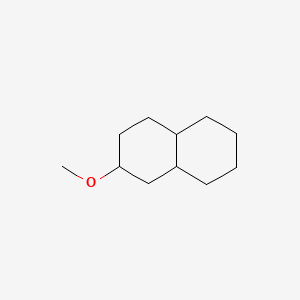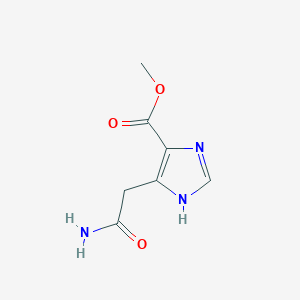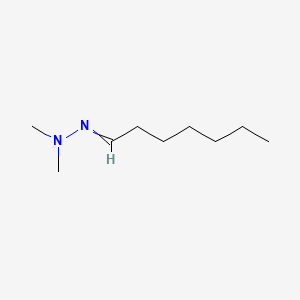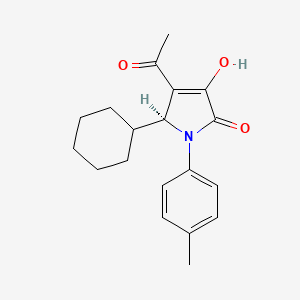![molecular formula C27H31N5O4 B13808473 9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B13808473.png)
9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purino[7,8-a]pyrimidine core substituted with benzyl, dimethyl, and bis(3-methylbut-2-enyl) groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the purino[7,8-a]pyrimidine core, followed by the introduction of the benzyl, dimethyl, and bis(3-methylbut-2-enyl) groups. Common reagents used in these reactions include benzyl bromide, dimethyl sulfate, and 3-methyl-2-buten-1-ol. The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule. Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific substituents with other functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate specific biochemical pathways. Industrially, it is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of 9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone stands out due to its unique combination of substituents. Similar compounds include other purine derivatives such as caffeine, theobromine, and theophylline, which also possess a purine core but differ in their substituent groups. The presence of the benzyl, dimethyl, and bis(3-methylbut-2-enyl) groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C27H31N5O4 |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
9-benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone |
InChI |
InChI=1S/C27H31N5O4/c1-17(2)12-14-27(15-13-18(3)4)23(34)31(16-19-10-8-7-9-11-19)25-28-21-20(32(25)24(27)35)22(33)30(6)26(36)29(21)5/h7-13H,14-16H2,1-6H3 |
Clé InChI |
KDYVJXIXXJKFAB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1(C(=O)N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)CC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


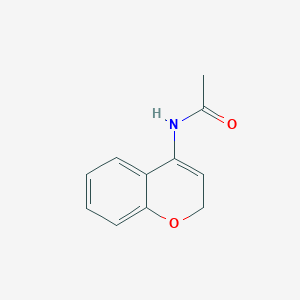
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)

![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
